

# A Comprehensive Technical Guide to the Spectral Data of Nonylamine

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## Compound of Interest

Compound Name: Nonylamine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the spectral data for **nonylamine**, a primary aliphatic amine with the chemical formula  $C_9H_{21}N$ . This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **nonylamine**, offering valuable insights for its identification, characterization, and application in research and development. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key analytical workflows and fragmentation pathways.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **nonylamine**. Both  $^1H$  and  $^{13}C$  NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

### $^1H$ NMR Spectral Data

The  $^1H$  NMR spectrum of **nonylamine** exhibits distinct signals corresponding to the different proton environments in its aliphatic chain and amino group. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference, and the splitting patterns are a result of spin-spin coupling with neighboring protons.

Proton Assignment	Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
-CH <sub>3</sub> (C9)	~0.88	Triplet (t)	~6.7
-(CH <sub>2</sub> ) <sub>6</sub> - (C3-C8)	~1.27	Multiplet (m)	-
-CH <sub>2</sub> - (C2)	~1.42	Quintet	~7.3
-NH <sub>2</sub>	~1.62	Singlet (s, broad)	-
-CH <sub>2</sub> -N (C1)	~2.68	Triplet (t)	~7.2

Note: The chemical shift of the -NH<sub>2</sub> protons can be variable and is often observed as a broad singlet due to hydrogen bonding and exchange. The signal may also shift or disappear upon the addition of D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of **nonylamine** provides information on the nine distinct carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift ( $\delta$ ) (ppm)
C9	~14.1
C7	~22.7
C3, C4, C5, C6	~29.3 - 29.6
C8	~31.9
C2	~33.9
C1	~42.2

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **nonylamine** shows characteristic

absorption bands for a primary amine.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3360 and ~3290	N-H symmetric and asymmetric stretching	Primary Amine (-NH <sub>2</sub> )
~2920 and ~2850	C-H stretching	Alkane (-CH <sub>2</sub> , -CH <sub>3</sub> )
~1600	N-H scissoring (bending)	Primary Amine (-NH <sub>2</sub> )
~1465	C-H bending	Alkane (-CH <sub>2</sub> )
~1070	C-N stretching	Aliphatic Amine
~800	N-H wagging	Primary Amine (-NH <sub>2</sub> )

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **nonylamine**, aiding in its identification and structural confirmation. The mass spectrum is typically obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
143	Low	[M] <sup>+</sup> (Molecular Ion)
30	100	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> (Base Peak)
44	Moderate	[C <sub>2</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>
58	Moderate	[C <sub>3</sub> H <sub>7</sub> NH <sub>2</sub> ] <sup>+</sup>
72	Low	[C <sub>4</sub> H <sub>9</sub> NH <sub>2</sub> ] <sup>+</sup>
86	Low	[C <sub>5</sub> H <sub>11</sub> NH <sub>2</sub> ] <sup>+</sup>
100	Low	[C <sub>6</sub> H <sub>13</sub> NH <sub>2</sub> ] <sup>+</sup>
114	Low	[C <sub>7</sub> H <sub>15</sub> NH <sub>2</sub> ] <sup>+</sup>
128	Low	[C <sub>8</sub> H <sub>17</sub> NH <sub>2</sub> ] <sup>+</sup>

The fragmentation of primary amines is characterized by alpha-cleavage, leading to the formation of a stable iminium ion. For **nonylamine**, the most favorable alpha-cleavage results in the loss of an octyl radical to form the base peak at  $m/z$  30.

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this guide.

### NMR Spectroscopy

Sample Preparation:

- A solution of **nonylamine** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ( $\delta = 0.00$  ppm).

$^1\text{H}$  and  $^{13}\text{C}$  NMR Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and relaxation delay.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquired FIDs are Fourier transformed to produce the NMR spectra.

### Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.
- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of neat **nonylamine** liquid is placed directly onto the ATR crystal.

#### IR Spectrum Acquisition:

- The sample is brought into firm contact with the crystal using a pressure clamp.
- The infrared spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .
- The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

#### Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- A dilute solution of **nonylamine** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the gas chromatograph.
- The GC oven temperature is programmed to ensure the separation of **nonylamine** from the solvent and any impurities. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.

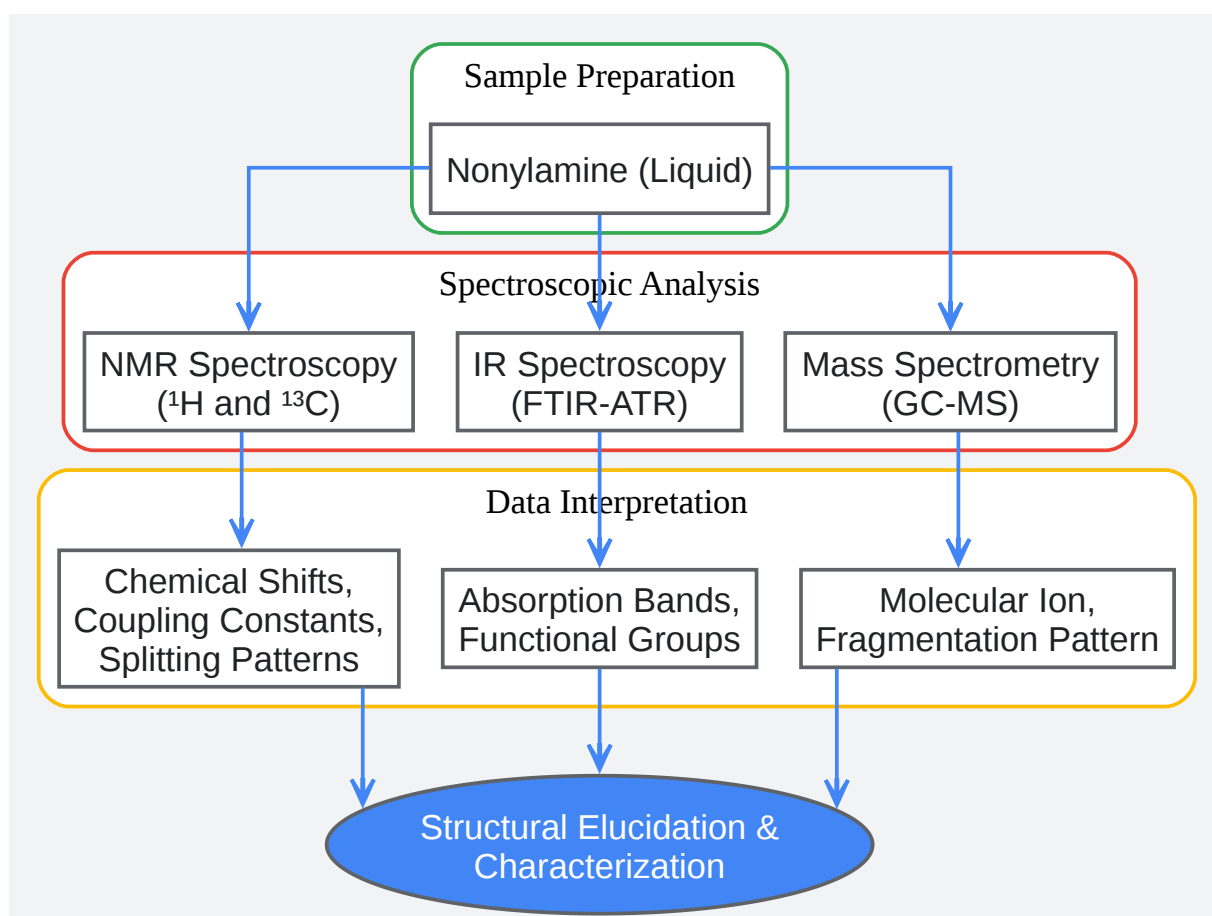
#### Mass Spectrum Acquisition (Electron Ionization - EI):

- As **nonylamine** elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

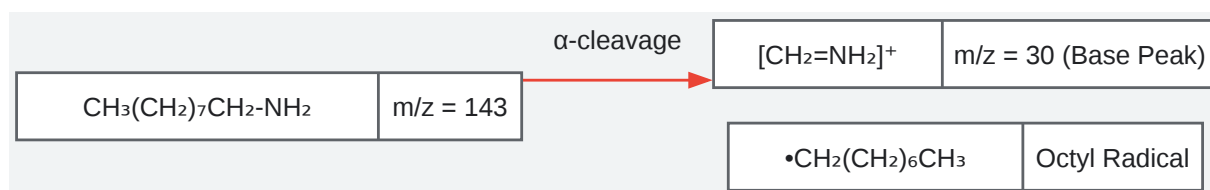
## Visualizations

The following diagrams illustrate key workflows and processes described in this guide.



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Workflow for the spectral analysis of **nonylamine**.



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Primary fragmentation pathway of **nonylamine** in Mass Spectrometry.

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